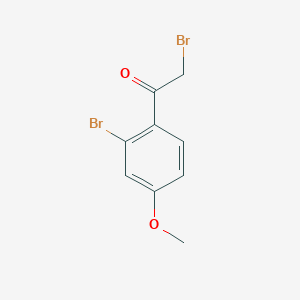

2-Bromo-2'-bromo-4'-methoxyacetophenone

Descripción general

Descripción

2-Bromo-2’-bromo-4’-methoxyacetophenone is a chemical compound with the molecular formula C9H9BrO2. This compound is characterized by its off-white to light brown crystalline appearance and is used in various scientific and industrial applications .

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-2’-bromo-4’-methoxyacetophenone is Protein Tyrosine Phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling by removing phosphate groups from phosphorylated tyrosine residues on proteins, thereby regulating the activity of many cellular processes.

Mode of Action

2-Bromo-2’-bromo-4’-methoxyacetophenone acts as a covalent and potent inhibitor of PTPs . It achieves this by covalently alkylating the conserved catalytic cysteine in the PTP active site . This modification inhibits the enzyme’s ability to dephosphorylate its substrates, thereby altering the balance of phosphorylation in the cell.

Biochemical Pathways

The inhibition of PTPs by 2-Bromo-2’-bromo-4’-methoxyacetophenone affects various biochemical pathways. Specifically, it impacts pathways involving protein tyrosine phosphatases SHP-1 and PTP1B . The alteration in these pathways can lead to changes in cellular signaling, potentially affecting cell growth, differentiation, and metabolism.

Pharmacokinetics

It is known to be soluble in dmso, water (partly miscible), most organic solvents, and methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-Bromo-2’-bromo-4’-methoxyacetophenone’s action are primarily related to its inhibition of PTPs. By inhibiting these enzymes, it can alter the phosphorylation state of many proteins, potentially leading to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of 2-Bromo-2’-bromo-4’-methoxyacetophenone can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its solubility in different solvents suggests that the cellular environment can influence its action

Análisis Bioquímico

Biochemical Properties

2-Bromo-2’-bromo-4’-methoxyacetophenone is known to interact with protein tyrosine phosphatases such as SHP-1 and PTP1B . It acts as a potent inhibitor of these enzymes, exerting its effects in a covalent and cell-permeable manner . The nature of these interactions involves the covalent alkylation of the conserved catalytic cysteine in the active site of the phosphatases .

Cellular Effects

The inhibition of protein tyrosine phosphatases by 2-Bromo-2’-bromo-4’-methoxyacetophenone can have significant effects on cellular processes. Protein tyrosine phosphatases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes by 2-Bromo-2’-bromo-4’-methoxyacetophenone can potentially influence these cellular functions.

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-2’-bromo-4’-methoxyacetophenone involves its interaction with the active site of protein tyrosine phosphatases. It covalently alkylates the conserved catalytic cysteine in the active site of these enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and enzyme activation or inhibition .

Métodos De Preparación

The synthesis of 2-Bromo-2’-bromo-4’-methoxyacetophenone typically involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours. This method yields the compound with an 87% efficiency . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high yield and purity.

Análisis De Reacciones Químicas

2-Bromo-2’-bromo-4’-methoxyacetophenone undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Photocleavage: The compound is used in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups.

Common reagents used in these reactions include N-bromosuccinimide (NBS), trimethylsilyl trifluoromethanesulfonate (TMS-OTf), and various organic solvents like acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Bromo-2’-bromo-4’-methoxyacetophenone has several scientific research applications:

Comparación Con Compuestos Similares

2-Bromo-2’-bromo-4’-methoxyacetophenone can be compared with other similar compounds such as:

- 2-Bromoacetophenone

- 2-Bromo-4’-nitroacetophenone

- 2-Bromo-4’-methylacetophenone

- 2,4’-Dibromoacetophenone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-3’-methoxyacetophenone

- 2-Bromo-4’-fluoroacetophenone

- 2-Bromo-2’-methoxyacetophenone

What sets 2-Bromo-2’-bromo-4’-methoxyacetophenone apart is its specific use as a protein tyrosine phosphatase inhibitor and its application in light-responsive materials .

Propiedades

IUPAC Name |

2-bromo-1-(2-bromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOOJKFZIYIHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

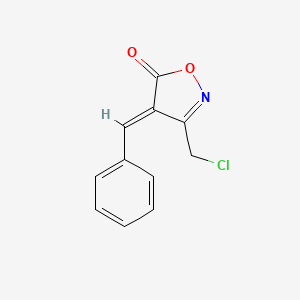

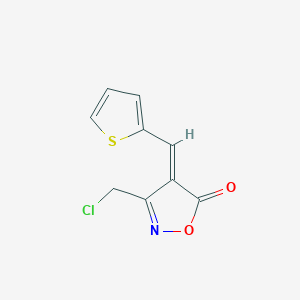

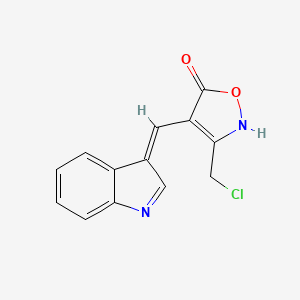

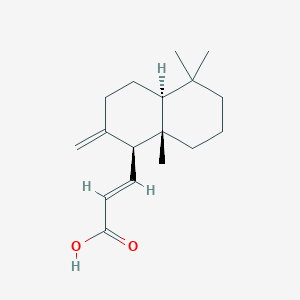

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3033704.png)

![(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one](/img/structure/B3033707.png)

![1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3033711.png)

![1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidine-3-carboxylic acid](/img/structure/B3033712.png)

![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)

![{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B3033714.png)

![2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide](/img/structure/B3033720.png)